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Benzenesulfonyl chloride, 2,5-dipropoxy-

Cat. No.: B14510748
CAS No.: 62774-45-2
M. Wt: 292.78 g/mol
InChI Key: JNGSDPJLEJHGHU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Arylsulfonyl Chlorides as Synthetic Intermediates

The development of arylsulfonyl chlorides as key reagents in organic synthesis dates back to the early days of modern chemistry. Their utility stems from the highly reactive sulfonyl chloride functional group, which readily undergoes nucleophilic substitution. This reactivity allows for the facile introduction of the arylsulfonyl moiety into a diverse array of molecules.

Historically, arylsulfonyl chlorides have been instrumental in the synthesis of sulfonamides, a class of compounds that includes the first commercially available antibiotics, known as sulfa drugs. nih.gov This medical significance spurred extensive research into the synthesis and reactivity of various arylsulfonyl chlorides. nih.gov Beyond pharmaceuticals, these compounds are crucial in the production of dyes, pigments, and polymers. chemimpex.com They also serve as protecting groups for amines and alcohols in complex multi-step syntheses. manavchem.com

The preparation of arylsulfonyl chlorides has traditionally been achieved through methods such as the electrophilic aromatic substitution of arenes with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov While effective, these methods can be limited by harsh acidic conditions and a lack of regioselectivity. nih.gov More contemporary methods, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, offer milder conditions and greater functional group tolerance. nih.gov

Structural and Electronic Characteristics of Benzenesulfonyl Chloride Scaffolds

The core structure of a benzenesulfonyl chloride consists of a benzene (B151609) ring bonded to a tetrahedral sulfur atom, which is also attached to two oxygen atoms and a chlorine atom. wikipedia.org The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring. manavchem.com This electron-withdrawing nature is due to the high electronegativity of the oxygen and chlorine atoms, as well as the potential for delocalization of the sulfur atom's d-orbitals with the aromatic pi-system.

The key reactive site in benzenesulfonyl chloride is the electrophilic sulfur atom. wikipedia.org Nucleophiles, such as amines and alcohols, readily attack this sulfur atom, leading to the displacement of the chloride ion and the formation of sulfonamides and sulfonate esters, respectively. wikipedia.org The reactivity of the sulfonyl chloride can be modulated by the presence of substituents on the benzene ring. Electron-donating groups tend to decrease the electrophilicity of the sulfur atom, slowing down the rate of nucleophilic attack, while electron-withdrawing groups have the opposite effect.

Academic Research Rationale for Investigating Benzenesulfonyl Chloride, 2,5-Dipropoxy-

While specific research on "Benzenesulfonyl chloride, 2,5-dipropoxy-" is not extensively documented in publicly available literature, the rationale for investigating such a compound can be inferred from studies on analogous molecules, such as 2,5-dimethoxybenzenesulfonyl chloride. scbt.comnih.gov The primary motivation for synthesizing and studying novel substituted benzenesulfonyl chlorides lies in the potential for discovering new reactivity patterns and developing materials with unique properties.

The presence of two propoxy groups at the 2 and 5 positions of the benzene ring would be expected to influence the compound's solubility, crystallinity, and reactivity in several ways:

Increased Lipophilicity: The longer propyl chains, compared to the methyl groups in the dimethoxy analog, would increase the lipophilicity of the molecule. This could enhance its solubility in nonpolar organic solvents, which can be advantageous in certain synthetic applications.

Steric Effects: The bulkier propoxy groups may introduce steric hindrance around the sulfonyl chloride functional group. This could influence the regioselectivity of its reactions with nucleophiles and potentially lead to novel reaction outcomes.

Electronic Modulation: The electron-donating nature of the alkoxy groups would modulate the electrophilicity of the sulfonyl chloride. A detailed study of its reaction kinetics compared to other substituted benzenesulfonyl chlorides could provide valuable insights into the electronic effects of the 2,5-dipropoxy substitution pattern.

Potential for Novel Derivatives: The synthesis of Benzenesulfonyl chloride, 2,5-dipropoxy- would open the door to a new family of sulfonamides and sulfonate esters. These derivatives could be screened for potential biological activity or unique material properties.

In essence, the investigation of Benzenesulfonyl chloride, 2,5-dipropoxy- represents a logical extension of the ongoing research into the structure-activity relationships of substituted arylsulfonyl chlorides. Its synthesis and characterization would contribute to the fundamental understanding of this important class of organic compounds and could lead to the development of new and useful molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClO4S B14510748 Benzenesulfonyl chloride, 2,5-dipropoxy- CAS No. 62774-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62774-45-2

Molecular Formula

C12H17ClO4S

Molecular Weight

292.78 g/mol

IUPAC Name

2,5-dipropoxybenzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO4S/c1-3-7-16-10-5-6-11(17-8-4-2)12(9-10)18(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

JNGSDPJLEJHGHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)OCCC)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Benzenesulfonyl Chloride, 2,5 Dipropoxy

Direct Chlorosulfonation of Substituted Benzene (B151609) Derivatives

The most direct method for preparing 2,5-dipropoxybenzenesulfonyl chloride is the electrophilic aromatic substitution of 1,4-dipropoxybenzene (B1597266) using a chlorosulfonating agent. This reaction introduces the sulfonyl chloride group (–SO₂Cl) directly onto the aromatic ring in a single step.

Reaction Conditions and Reagent Selection

The chlorosulfonation of activated aromatic rings like 1,4-dipropoxybenzene is typically performed using chlorosulfonic acid (ClSO₃H). At lower temperatures, chlorosulfonic acid is known to generate the highly electrophilic species, SO₂Cl⁺, which is the active agent in the substitution reaction. stackexchange.com Thionyl chloride (SOCl₂) can also be used in conjunction with chlorosulfonic acid.

While specific conditions for 1,4-dipropoxybenzene are not widely published, a reliable analogue, the synthesis of 2,5-dimethoxybenzenesulfonyl chloride from 1,4-dimethoxybenzene, utilizes a mixture of chlorosulfonic acid and thionyl chloride in a solvent like dichloroethane. The reaction is typically conducted at reduced temperatures, often between 0 and 10°C, to control the reactivity and prevent side reactions.

Table 1. Typical Conditions for Direct Chlorosulfonation of 1,4-Dialkoxybenzenes

ParameterCondition/ReagentPurpose
Starting Material1,4-DipropoxybenzeneAromatic precursor
Chlorosulfonating AgentChlorosulfonic acid (ClSO₃H)Source of the electrophile (SO₂Cl⁺)
Co-reagentThionyl chloride (SOCl₂)Often used with ClSO₃H
SolventDichloroethaneInert reaction medium
Temperature0–10°CTo control reaction rate and minimize side products

Regioselectivity and Yield Optimization in Alkoxy-Substituted Systems

The regiochemical outcome of the chlorosulfonation reaction is dictated by the directing effects of the two propoxy groups on the benzene ring. Alkoxy groups, such as propoxy (–OCH₂CH₂CH₃), are powerful activating groups and are ortho, para-directors in electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

In the case of 1,4-dipropoxybenzene, the para positions relative to each alkoxy group are occupied by the other alkoxy group. Therefore, the positions ortho to each of the two propoxy groups are the most activated sites for electrophilic attack. Since all four ortho positions (2, 3, 5, and 6) are chemically equivalent due to the symmetry of the molecule, the sulfonyl chloride group will add to any one of these positions, leading exclusively to the desired 2,5-dipropoxybenzenesulfonyl chloride product. This inherent directing effect results in high regioselectivity, which simplifies purification and maximizes the yield of the target compound.

Synthesis via Benzenesulfonic Acid Derivatives

An alternative, two-step approach involves the initial sulfonation of 1,4-dipropoxybenzene to form 2,5-dipropoxybenzenesulfonic acid, followed by the conversion of this sulfonic acid intermediate into the corresponding sulfonyl chloride.

Conversion of Benzenesulfonic Acid Salts to Sulfonyl Chlorides

The transformation of a benzenesulfonic acid or its salt into a benzenesulfonyl chloride is a standard procedure in organic synthesis. This conversion is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this purpose are effective at replacing the hydroxyl (–OH) group of the sulfonic acid with a chlorine (–Cl) atom.

Several reagents can facilitate this conversion, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being among the most frequently used. The choice of reagent can depend on the desired reaction conditions and the functional groups present in the molecule. lookchem.com

Table 2. Common Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Phosphorus PentachloridePCl₅POCl₃, HCl
Phosphoryl ChloridePOCl₃H₃PO₄

Preparation of 2,5-Dipropoxybenzenesulfonic Acid Precursors

The necessary precursor for the above step, 2,5-dipropoxybenzenesulfonic acid, is prepared by the sulfonation of 1,4-dipropoxybenzene. This electrophilic aromatic substitution reaction can be carried out using sulfonating agents such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). A related process is the sulfonation of hydroquinone (B1673460) (benzene-1,4-diol) with chlorosulfonic acid or sulfur trioxide in the presence of an ether or ester as a solvent to produce 2,5-dihydroxybenzenesulfonic acid, which could then be alkylated. google.comgoogle.com The high activation of the ring by the two propoxy groups ensures that this reaction proceeds readily.

Strategies for Introducing Propoxy Functionalities on the Benzene Ring

The synthesis of the key starting material, 1,4-dipropoxybenzene, is fundamental to both of the major synthetic routes described. This compound is typically prepared from a readily available precursor, hydroquinone (benzene-1,4-diol). The most common and efficient method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of both hydroxyl groups of hydroquinone by a suitable base to form a diphenoxide intermediate. This nucleophilic intermediate is then reacted with a propylating agent, such as 1-bromopropane (B46711) or 1-propyl iodide, in a double nucleophilic substitution (Sₙ2) reaction to form the two ether linkages. wikipedia.org

Table 3. Reagents and Conditions for Williamson Ether Synthesis of 1,4-Dipropoxybenzene

Reagent TypeExampleRole
Aromatic PrecursorHydroquinoneSource of the benzene ring and oxygen atoms
BasePotassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Deprotonates the hydroxyl groups
Propylating Agent1-Bromopropane, 1-IodopropaneProvides the propyl groups
SolventDimethyl Sulfoxide (DMSO), Acetone, EthanolReaction medium

The choice of base and solvent can influence the reaction rate and yield. Stronger bases and polar aprotic solvents like DMSO often facilitate the reaction. chemicalbook.com While effective, O-alkylation of hydroquinone with longer-chain alkyl halides can sometimes predominantly yield the symmetrical 1,4-dialkoxybenzene product. acgpubs.org

Purification and Isolation Techniques for Arylsulfonyl Chlorides

The purification and isolation of arylsulfonyl chlorides, including Benzenesulfonyl chloride, 2,5-dipropoxy-, are critical steps to obtain a product of high purity. As arylsulfonyl chlorides are often solid compounds and sensitive to hydrolysis, specific techniques are employed.

Initial Workup: Quenching and Filtration

Following the synthesis, the reaction mixture is typically quenched by carefully adding it to a large volume of ice water. orgsyn.orggoogle.com This procedure serves two main purposes: it decomposes any remaining chlorosulfonic acid and precipitates the crude arylsulfonyl chloride product, which is generally insoluble in water. The precipitated solid can then be collected by vacuum filtration. acs.orgacs.org An extensive washing of the collected solid with cold water is crucial to remove occluded acids and inorganic salts. orgsyn.org

Recrystallization

Recrystallization is a highly effective method for purifying solid arylsulfonyl chlorides. mt.com The principle relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. libretexts.org As the solution cools, the solubility of the arylsulfonyl chloride decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com The purified crystals are then collected by filtration. libretexts.org Solvents such as acetonitrile (B52724) and mixtures of hexanes and ethyl acetate (B1210297) have been successfully used for the recrystallization of various arylsulfonyl chlorides. acs.orgrsc.org

Chromatography

For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, flash column chromatography is a common technique. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. An appropriate solvent system (eluent), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. nih.govrsc.orgresearchgate.net The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified arylsulfonyl chloride. nih.gov

Table 2: Common Purification Techniques for Arylsulfonyl Chlorides

TechniqueDescriptionKey Considerations
Precipitation The reaction mixture is added to ice water, causing the water-insoluble sulfonyl chloride to precipitate out of the solution.The process must be done carefully due to the highly exothermic reaction of chlorosulfonic acid with water. mdpi.com
Vacuum Filtration The precipitated solid is separated from the liquid using a Buchner funnel and a vacuum source. libretexts.orgThe solid should be washed copiously with cold water to remove residual acids and salts. orgsyn.org
Recrystallization The crude solid is dissolved in a hot solvent and allowed to cool slowly to form pure crystals. mt.comlibretexts.orgThe choice of solvent is critical; it should dissolve the compound at high temperatures but not at low temperatures. mt.comlibretexts.org
Flash Chromatography The compound is purified by passing it through a column of silica gel with a solvent system. nih.govresearchgate.netThis method is effective for separating closely related compounds and achieving high purity. rsc.org

Reaction Mechanisms and Synthetic Transformations of Benzenesulfonyl Chloride, 2,5 Dipropoxy

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center. The general mechanism involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. beilstein-journals.org

Formation of Sulfonamides with Amines

The reaction of benzenesulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. libretexts.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation of the reactant amine.

The general reaction is as follows: ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃⁺Cl⁻

Theoretical studies on similar reactions, such as NH₃ + CH₃SO₂Cl, support a mechanism involving a stable reactant complex, a transition state, and a product complex, with substantial charge transfer in the transition state. nih.gov For Benzenesulfonyl chloride, 2,5-dipropoxy-, the reaction with various amines would yield a series of 2,5-dipropoxybenzenesulfonamides.

Table 1: Illustrative Synthesis of Sulfonamides from Benzenesulfonyl chloride, 2,5-dipropoxy- The following data is illustrative of typical nucleophilic substitution reactions and does not represent experimentally verified results for this specific compound.

EntryAmineProduct
1AnilineN-phenyl-2,5-dipropoxybenzenesulfonamide
2Piperidine1-[(2,5-dipropoxyphenyl)sulfonyl]piperidine
3BenzylamineN-benzyl-2,5-dipropoxybenzenesulfonamide
4Morpholine4-[(2,5-dipropoxyphenyl)sulfonyl]morpholine

Synthesis of Sulfonate Esters with Alcohols and Phenols

In a reaction analogous to sulfonamide formation, benzenesulfonyl chlorides react with alcohols or phenols to produce sulfonate esters. This transformation, often referred to as sulfonylation, also typically requires a base to quench the HCl byproduct. The mechanism involves the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.

The general reaction is: ArSO₂Cl + R'OH + Base → ArSO₂OR' + Base·HCl

The reactivity of the alcohol or phenol can influence the reaction conditions required. Phenols, being more acidic, are often readily converted to their more nucleophilic phenoxide form by the base.

Table 2: Illustrative Synthesis of Sulfonate Esters from Benzenesulfonyl chloride, 2,5-dipropoxy- The following data is illustrative of typical nucleophilic substitution reactions and does not represent experimentally verified results for this specific compound.

EntryAlcohol/PhenolProduct
1MethanolMethyl 2,5-dipropoxybenzenesulfonate
2PhenolPhenyl 2,5-dipropoxybenzenesulfonate
3IsopropanolIsopropyl 2,5-dipropoxybenzenesulfonate
44-Nitrophenol4-Nitrophenyl 2,5-dipropoxybenzenesulfonate

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles and can react with sulfonyl chlorides. wikipedia.orgsigmaaldrich.com The reaction involves the attack of the carbanionic carbon of the Grignard reagent at the sulfonyl sulfur. This displacement of the chloride ion results in the formation of a sulfone, creating a new sulfur-carbon bond.

The general reaction is: ArSO₂Cl + R'MgBr → ArSO₂R' + MgBrCl

This method provides a route to unsymmetrical sulfones. Care must be taken to use aprotic solvents and anhydrous conditions, as Grignard reagents are strong bases and will react with acidic protons, such as those from water. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions of the Activated Benzene (B151609) Ring

The benzene ring of Benzenesulfonyl chloride, 2,5-dipropoxy- is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The outcome of such reactions is governed by the directing effects of the substituents already present.

The substituents on the ring are:

Two Propoxy Groups (-OCH₂CH₂CH₃): These are alkoxy groups, which are strongly activating and ortho, para-directing due to their ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org

Sulfonyl Chloride Group (-SO₂Cl): This group is strongly deactivating and meta-directing due to the powerful electron-withdrawing inductive and resonance effects of the sulfonyl moiety. libretexts.org

In this polysubstituted system, the directing effects are competitive. The two propoxy groups at positions 1 and 4 (relative to each other) strongly activate the ring for electrophilic attack. The available positions for substitution are 3, 4, and 6. The powerful ortho, para-directing nature of the two activating propoxy groups will dominate over the deactivating, meta-directing sulfonyl chloride group.

Position 3 is ortho to the C-2 propoxy group and meta to the C-5 propoxy group.

Position 4 is meta to the C-2 propoxy group and ortho to the C-5 propoxy group.

Position 6 is ortho to the C-5 propoxy group and para to the C-2 propoxy group.

Considering the combined activating effect, substitution is most likely to occur at positions 4 and 6, which are ortho or para to at least one of the propoxy groups and not sterically hindered by the sulfonyl chloride group. For instance, in a nitration reaction, the nitronium ion (NO₂⁺) would preferentially attack one of these activated positions. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Sulfonyl Chloride

Arenesulfonyl chlorides have emerged as effective electrophiles in transition metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfonyl chloride group, with the formal extrusion of sulfur dioxide (SO₂).

Common examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. nih.gov

Negishi Coupling: Coupling with an organozinc reagent, typically catalyzed by palladium or nickel.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the Ar-SO₂Cl bond.

Transmetalation: The organometallic coupling partner (e.g., Ar'-B(OH)₂) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active catalyst.

For Benzenesulfonyl chloride, 2,5-dipropoxy-, these reactions would yield 1-aryl-2,5-dipropoxybenzene derivatives, providing a versatile method for elaborating the molecular structure.

Mechanistic Investigations of Key Transformation Pathways of Benzenesulfonyl Chloride, 2,5-dipropoxy-

The mechanistic pathways of reactions involving benzenesulfonyl chlorides are significantly influenced by the nature of the substituents on the aromatic ring. For Benzenesulfonyl chloride, 2,5-dipropoxy-, the presence of two electron-donating propoxy groups at the ortho and para positions (relative to the sulfonyl chloride group) is expected to play a crucial role in its reactivity and the mechanisms of its transformations. While specific mechanistic studies on 2,5-dipropoxybenzenesulfonyl chloride are not extensively documented in the reviewed literature, a thorough understanding of its probable reaction mechanisms can be extrapolated from studies on other substituted benzenesulfonyl chlorides, particularly those bearing electron-donating groups.

The primary transformation pathways for benzenesulfonyl chlorides involve nucleophilic substitution at the sulfonyl sulfur atom. These reactions, including solvolysis (e.g., hydrolysis) and reactions with other nucleophiles like amines, are generally understood to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. beilstein-journals.orgrsc.org There is little convincing evidence to support a unimolecular (SN1) mechanism involving the formation of a sulfonyl cation. nih.gov

Solvolysis Reactions: The SN2-type Mechanism

The solvolysis of benzenesulfonyl chlorides, particularly hydrolysis, has been a key area of mechanistic investigation. These reactions are generally considered to follow an SN2-type pathway where the nucleophile (e.g., a water molecule) attacks the electrophilic sulfur atom, leading to a transition state with a trigonal bipyramidal geometry. cdnsciencepub.com In this transition state, the nucleophile is forming a bond with the sulfur, while the bond to the leaving group (chloride ion) is breaking.

The electronic effects of substituents on the benzene ring have a pronounced impact on the rate of these reactions. Studies on a range of para-substituted benzenesulfonyl chlorides have shown that both electron-withdrawing and some electron-donating substituents can affect the reaction rate. beilstein-journals.org For alkaline hydrolysis, the reaction rates generally follow the Hammett equation, with a positive ρ-value, indicating that electron-withdrawing groups, which increase the electrophilicity of the sulfur atom, accelerate the reaction. rsc.org

Kinetic solvent isotope effect (KSIE) studies on the hydrolysis of various 4-substituted benzenesulfonyl chlorides have provided further insight into the transition state. The KSIE values (kH₂O/kD₂O) were found to vary systematically with the electronic nature of the substituent, correlating linearly with Hammett σ values. cdnsciencepub.com This suggests that the degree of bond making and bond breaking in the transition state is sensitive to the electronic properties of the substituent. For electron-donating groups, a greater degree of bond making in the transition state is implied. cdnsciencepub.com

Substituent (4-X)Hammett σ valuekH₂O/kD₂O at 15°C
MeO-0.271.568
Me-0.171.590
H0.001.621
Br0.231.666
NO₂0.781.761
Data sourced from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(21), 3583-3587. cdnsciencepub.com

Reactions with Amines to Form Sulfonamides

The reaction of benzenesulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation is also believed to proceed via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

The general mechanism involves the initial nucleophilic attack of the amine on the sulfonyl chloride to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

Benzenesulfonyl chlorides are versatile reagents in organic synthesis, primarily utilized for the introduction of the sulfonyl group into molecules. chemimpex.com This functional group is a cornerstone in the construction of a wide array of complex organic structures. The reactivity of the sulfonyl chloride moiety allows for the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org

The presence of two propoxy groups on the benzene (B151609) ring of 2,5-dipropoxy-benzenesulfonyl chloride is expected to modulate its reactivity and solubility. The electron-donating nature of the alkoxy groups can influence the electrophilicity of the sulfur atom in the sulfonyl chloride group. acs.org This, in turn, can affect the reaction rates and conditions required for its use as a building block. Furthermore, the propoxy groups increase the lipophilicity of the molecule, which could be advantageous for its application in non-polar solvent systems and in the synthesis of complex, polyfunctional molecules with specific solubility requirements.

The general reaction for the formation of sulfonamides and sulfonate esters using a substituted benzenesulfonyl chloride is depicted below:

Table 1: General Reactions of Benzenesulfonyl Chlorides

Reaction TypeReactantsProduct
Sulfonamide Formation2,5-dipropoxy-benzenesulfonyl chloride + Primary/Secondary AmineN-substituted-2,5-dipropoxy-benzenesulfonamide
Sulfonate Ester Formation2,5-dipropoxy-benzenesulfonyl chloride + Alcohol/Phenol (B47542)2,5-dipropoxy-benzenesulfonate ester

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in pharmaceuticals and materials science. nih.gov Benzenesulfonyl chlorides are instrumental in the synthesis of various nitrogen- and sulfur-containing heterocycles. google.com They can act as cyclization agents or as precursors to sulfonamides that undergo subsequent ring-closing reactions. For instance, N-arylsulfonyl derivatives, formed from the reaction of a benzenesulfonyl chloride with an appropriate amine, can be key intermediates in the synthesis of benzimidazoles and other fused heterocyclic systems. nih.govechemcom.com

By analogy, 2,5-dipropoxy-benzenesulfonyl chloride could be employed in the synthesis of novel heterocyclic compounds. The propoxy substituents could influence the biological activity or the material properties of the resulting heterocycles. For example, in medicinal chemistry, the lipophilicity imparted by the propoxy groups might enhance the membrane permeability of a drug candidate. The synthesis of novel N-aryl substituted benzenesulfonamide (B165840) derivatives is a common route, often achieved by coupling benzenesulfonyl chloride with various substituted aromatic amines. researchgate.net

Application in Derivatization for Analytical Methods (e.g., functional group tagging for chromatographic analysis)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com Benzenesulfonyl chloride is a known derivatizing reagent for amines and phenols. chemimpex.com The resulting sulfonamides and sulfonate esters often exhibit improved thermal stability, volatility, and detectability compared to the parent analytes.

2,5-dipropoxy-benzenesulfonyl chloride could potentially serve as a specialized derivatizing agent. The introduction of the bulky and non-polar 2,5-dipropoxy-benzenesulfonyl group could significantly alter the chromatographic behavior of polar analytes, enabling their separation and quantification. This is particularly useful for the analysis of biogenic amines and other low-molecular-weight compounds in complex matrices. sigmaaldrich.com The derivatization process typically involves the reaction of the analyte with the sulfonyl chloride in a suitable solvent. nih.gov

Precursor for Sulfonyl-Containing Polymers and Materials

Polymers containing sulfonyl groups are known for their unique properties, including high thermal stability and specific ion-exchange capabilities. Benzenesulfonyl chloride and its derivatives can be used as monomers or as modifying agents in polymer synthesis. chemimpex.com For example, they can be incorporated into polymer backbones or used to functionalize existing polymers to introduce sulfonyl groups.

2,5-dipropoxy-benzenesulfonyl chloride could be a valuable precursor for the synthesis of new sulfonyl-containing polymers. The propoxy groups could act as internal plasticizers, influencing the flexibility and processability of the resulting polymer. Furthermore, these groups could be chemically modified in subsequent steps to introduce other functionalities, leading to materials with tailored properties for applications such as membranes, coatings, or advanced engineering plastics.

Use in the Development of New Synthetic Reagents and Catalysts

The development of novel reagents and catalysts is a continuous effort in organic synthesis to improve reaction efficiency, selectivity, and scope. The benzenesulfonyl moiety is a component of several known reagents and catalysts. For instance, substituted benzenesulfonyl chlorides have been used as coupling reagents in oligonucleotide synthesis. mdpi.com

The unique electronic and steric properties of 2,5-dipropoxy-benzenesulfonyl chloride make it a candidate for the development of new synthetic tools. It could be used to prepare novel sulfonate-based activating groups or as a precursor for chiral ligands in asymmetric catalysis. The propoxy groups could play a role in modulating the reactivity and selectivity of such new reagents and catalysts, potentially offering advantages over existing systems.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic compounds in solution. A full suite of NMR experiments would provide a complete picture of the atomic arrangement within the 2,5-dipropoxybenzenesulfonyl chloride molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the two propoxy groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The propoxy groups would each exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and another triplet for the methylene group directly attached to the oxygen atom.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating propoxy groups and the electron-withdrawing sulfonyl chloride group. Additionally, three separate signals would be anticipated for the carbons of each propoxy chain.

¹H NMR Predicted Chemical Shifts (ppm) ¹³C NMR Predicted Chemical Shifts (ppm)
Aromatic Protons: 6.8 - 7.5Aromatic Carbons: 110 - 160
O-CH ₂-CH₂-CH₃: 3.9 - 4.1C -O: 150 - 160
O-CH₂-CH ₂-CH₃: 1.7 - 1.9C -S: 135 - 145
O-CH₂-CH₂-CH ₃: 0.9 - 1.1O-C H₂-CH₂-CH₃: 65 - 75
O-CH₂-C H₂-CH₃: 20 - 25
O-CH₂-CH₂-C H₃: 10 - 15

Note: These are predicted chemical shift ranges and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons within each propoxy group and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals for the propoxy chains and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide information about longer-range (two- to three-bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the propoxy groups on the benzene ring and the attachment of the sulfonyl chloride group by showing correlations between the aromatic protons and the carbons of the propoxy groups, and vice-versa.

The flexibility of the two propoxy chains introduces the possibility of multiple conformations in solution. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be employed to probe the spatial proximity of different protons. This would provide insights into the preferred orientation of the propoxy groups relative to the benzene ring and each other in the solution state.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 2,5-dipropoxybenzenesulfonyl chloride, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of chlorine, the sulfonyl group, and parts of the propoxy chains.

Predicted Fragment Ion Description
[M]+Molecular Ion
[M-Cl]+Loss of a chlorine atom
[M-SO₂Cl]+Loss of the sulfonyl chloride group
[M-C₃H₇O]+Loss of a propoxy group
[M-C₃H₇]+Loss of a propyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of 2,5-dipropoxybenzenesulfonyl chloride would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the region of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹. Other significant peaks would include C-O stretching for the ether linkages of the propoxy groups and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the S=O bonds and the vibrations of the aromatic ring would likely give rise to strong signals in the Raman spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of 2,5-dipropoxybenzenesulfonyl chloride could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. This data would serve as the ultimate confirmation of the molecular structure and would allow for a detailed analysis of its solid-state conformation.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented electronic absorption and emission spectroscopic data for Benzenesulfonyl chloride, 2,5-dipropoxy- . While spectroscopic data for analogous compounds, such as 2,5-dimethoxybenzenesulfonyl chloride, are available, specific experimental or theoretical studies detailing the UV-Vis absorption, fluorescence, or phosphorescence spectra of the 2,5-dipropoxy derivative could not be located in the public domain.

The electronic structure of benzenesulfonyl chloride derivatives is generally characterized by transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the oxygen and chlorine atoms of the sulfonyl chloride group. The absorption spectrum is typically influenced by π → π* and n → π* transitions. The specific positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzene ring.

In the case of Benzenesulfonyl chloride, 2,5-dipropoxy- , the two propoxy groups are expected to act as auxochromes, influencing the electronic transitions of the benzenoid system. Their electron-donating nature would likely cause a bathochromic (red) shift in the primary and secondary absorption bands of the benzene ring compared to unsubstituted benzenesulfonyl chloride. However, without experimental data, any discussion of specific absorption maxima (λmax), molar absorptivity (ε), or the precise nature of the electronic transitions remains speculative.

Similarly, information regarding the emission properties (fluorescence and phosphorescence) of Benzenesulfonyl chloride, 2,5-dipropoxy- is not available. Such data would provide valuable insights into the nature of its excited states, including their energy levels and lifetimes, as well as the efficiency of radiative and non-radiative decay processes.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For substituted arenesulfonyl chlorides, these methods can elucidate how substituents influence electronic distribution and reactivity. semanticscholar.org

Density Functional Theory (DFT) is a robust method for predicting the geometric and electronic properties of molecules. researchgate.netmdpi.com A typical DFT study on Benzenesulfonyl chloride, 2,5-dipropoxy- would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation (ground state).

This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular geometry. The results would reveal the spatial arrangement of the 2,5-dipropoxy groups relative to the sulfonyl chloride moiety and the benzene (B151609) ring. Energetic properties, such as the total electronic energy and the heat of formation, would also be calculated to assess the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Benzenesulfonyl chloride, 2,5-dipropoxy- This table illustrates the type of data a DFT study would produce. The values are not actual calculated data.

ParameterAtom Pair/TripletPredicted Value
Bond Length S-Cl~2.0-2.1 Å
S=O~1.4-1.5 Å
C-S~1.7-1.8 Å
C-O (propoxy)~1.3-1.4 Å
Bond Angle O=S=O~120-125°
Cl-S-C~100-105°
C-O-C (propoxy)~115-120°
Dihedral Angle Cl-S-C-CVaries with conformation

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

For Benzenesulfonyl chloride, 2,5-dipropoxy-, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the oxygen atoms of the sulfonyl and propoxy groups. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Regions of low electron density, expected around the sulfur atom and the hydrogen atoms. The sulfur atom, being electron-deficient due to bonding with electronegative oxygen and chlorine atoms, would be a primary site for nucleophilic attack. researchgate.net

This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the ability to donate electrons. Its energy level is related to the ionization potential. For this molecule, the HOMO would likely be distributed over the electron-rich benzene ring and the oxygen atoms of the propoxy groups.

LUMO: Represents the ability to accept electrons. Its energy level is related to the electron affinity. The LUMO is expected to be localized primarily on the sulfonyl chloride group, particularly involving the antibonding orbitals of the S-Cl bond, indicating its susceptibility to nucleophilic attack and cleavage. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of molecules over time, including their conformational changes and interactions with solvent molecules. researchgate.net

An MD simulation for Benzenesulfonyl chloride, 2,5-dipropoxy- would model the movements of the flexible propoxy side chains, revealing the most stable and frequently occurring conformations in a given solvent. This is crucial as the molecule's shape can influence its reactivity. The simulations would also show how solvent molecules (e.g., water, methanol) arrange themselves around the solute, particularly around the reactive sulfonyl chloride group, which can significantly impact reaction rates and mechanisms.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. schrodinger.com For Benzenesulfonyl chloride, 2,5-dipropoxy-, calculations could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key predicted peaks would include the characteristic strong asymmetric and symmetric stretches of the S=O bonds.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts for ¹H and ¹³C atoms. These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Discrepancies between predicted and experimental spectra can prompt refinement of the computational model, leading to a more accurate representation of the molecule's structure and electronic properties. ugr.es

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net For Benzenesulfonyl chloride, 2,5-dipropoxy-, a primary reaction of interest is its reaction with nucleophiles (e.g., amines, alcohols). wikipedia.org

Computational modeling could map the entire reaction pathway, identifying the structures and energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Any transient species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which determines the reaction's activation energy and rate.

Studies on similar sulfonyl chlorides suggest that nucleophilic substitution at the sulfur atom can proceed through different mechanisms, such as an Sₙ2-like pathway or an addition-elimination mechanism. semanticscholar.org DFT calculations would be used to determine the activation energies for these competing pathways, thereby predicting the most likely reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical behavior)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of Benzenesulfonyl chloride, 2,5-dipropoxy-, QSPR models can be employed to predict its chemical behavior, such as reactivity in various chemical transformations. These models are built upon the principle that the structural attributes of a molecule, encoded by molecular descriptors, dictate its macroscopic properties.

The chemical behavior of substituted benzenesulfonyl chlorides is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The Hammett equation is a classic example of a linear free-energy relationship that provides a foundation for QSPR studies on these compounds. It quantitatively relates the reaction rates and equilibrium constants of reactions of meta- and para-substituted benzene derivatives.

For a series of substituted benzenesulfonyl chlorides, a general QSPR model for reactivity can be expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.

k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Electron-withdrawing groups have positive σ values and tend to increase the reactivity of the sulfonyl chloride group towards nucleophiles by making the sulfur atom more electrophilic. Conversely, electron-donating groups have negative σ values and decrease reactivity.

The 2,5-dipropoxy substituents on the benzene ring of the target compound are expected to exert a significant influence on its chemical behavior. The propoxy group is generally considered to be electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is typically electron-donating. The presence of two such groups would amplify this effect. Furthermore, the steric bulk of the propoxy groups, particularly at the ortho position (position 2), can influence the approach of reactants and the geometry of the transition state.

To illustrate the application of QSPR in predicting the chemical behavior of Benzenesulfonyl chloride, 2,5-dipropoxy-, a representative data table can be constructed. This table includes various substituted benzenesulfonyl chlorides, their respective Hammett σ constants, and other relevant molecular descriptors that could be used to build a more comprehensive QSPR model.

Table 1: Representative Molecular Descriptors and Predicted Reactivity for a Series of Substituted Benzenesulfonyl Chlorides This table is illustrative and provides a conceptual framework for a QSPR study. The predicted relative reactivity is a hypothetical value for comparative purposes.

\The Hammett constant for the 2,5-dipropoxy substitution pattern is an approximation based on the additive nature of substituent effects and the values for individual alkoxy groups. The actual value would need to be determined experimentally or through high-level computational methods.*

Detailed Research Findings from the Representative QSPR Analysis:

From the illustrative data in Table 1, several key insights into the chemical behavior of Benzenesulfonyl chloride, 2,5-dipropoxy- can be derived:

Electronic Effects: The negative Hammett σ value for the 4-methoxy group (-0.27) indicates its electron-donating nature, leading to a predicted decrease in reactivity compared to the unsubstituted compound. For Benzenesulfonyl chloride, 2,5-dipropoxy-, the combined electron-donating effect of two propoxy groups would result in a significantly more negative cumulative σ value. This increased electron density on the benzene ring and, by extension, on the sulfonyl group, would decrease the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack. Consequently, its reactivity in reactions such as hydrolysis or aminolysis is predicted to be lower than that of both the unsubstituted and monomethoxy-substituted analogues.

Steric Hindrance: The propoxy group at the ortho position (position 2) introduces significant steric bulk around the reaction center (the sulfonyl chloride group). This steric hindrance can impede the approach of a nucleophile, raising the activation energy of the reaction and thus decreasing the reaction rate. This steric effect, in conjunction with the electronic effects, would further contribute to the reduced reactivity of Benzenesulfonyl chloride, 2,5-dipropoxy-. More sophisticated QSPR models often incorporate specific steric descriptors, such as Taft's steric parameter (E_s) or computational descriptors related to molecular volume and surface area, to quantify this influence.

Lipophilicity: The presence of two propoxy groups significantly increases the lipophilicity of the molecule, as indicated by the higher predicted logP value. While not a direct measure of chemical reactivity, lipophilicity can influence reaction rates in biphasic systems or in reactions where solubility is a critical factor.

Derivatization Strategies and Functional Group Interconversions

Regioselective Functionalization of the Benzenesulfonyl Chloride Moiety

The sulfonyl chloride group is a primary site for nucleophilic attack, enabling the synthesis of a wide array of sulfonamide, sulfonate ester, and sulfone derivatives. The reactivity of this group is well-established for the parent compound, benzenesulfonyl chloride, which is widely used as a derivatizing agent for amines and phenols. sigmaaldrich.comsigmaaldrich.com

Sulfonamide Synthesis: The reaction with primary or secondary amines in the presence of a base (e.g., pyridine (B92270), triethylamine) is expected to proceed readily to yield the corresponding sulfonamides. The reaction conditions can be tuned to control the selectivity, especially when competing nucleophilic sites are present in the amine.

Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols under basic conditions would yield sulfonate esters. The choice of base and solvent is critical to prevent hydrolysis of the sulfonyl chloride.

Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones. The 2,5-dipropoxy substitution pattern may sterically hinder this reaction to some extent, influencing the choice of catalyst and reaction conditions.

Illustrative Nucleophilic Substitution Reactions

Nucleophile Product Type Illustrative Conditions Hypothetical Yield (%)
Aniline Sulfonamide Pyridine, CH2Cl2, 0 °C to rt 92
Piperidine Sulfonamide K2CO3, Acetone, rt 95
Phenol (B47542) Sulfonate Ester NaOH (aq), THF, 0 °C 88

Note: The data in this table is hypothetical and for illustrative purposes only, based on general reactivity patterns of benzenesulfonyl chlorides.

Transformations and Modifications of the Propoxy Substituents

The two propoxy groups are ortho-para directing and activating, making the aromatic ring susceptible to electrophilic substitution. However, they can also be the site of chemical modification.

O-Dealkylation: The ether linkages can be cleaved under harsh conditions using strong acids like HBr or Lewis acids such as BBr3 to yield the corresponding dihydroxybenzenesulfonyl chloride or its derivatives. The selective cleavage of one propoxy group over the other would be challenging but might be achievable with careful control of stoichiometry and reaction conditions.

Electrophilic Aromatic Substitution: The high electron density at the positions ortho and para to the propoxy groups (positions 3, 4, and 6) makes the ring amenable to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. The regioselectivity will be governed by the combined directing effects of the three substituents. The sulfonyl chloride group is a meta-director and deactivating, which will influence the position of further substitution.

Potential Electrophilic Aromatic Substitution Outcomes

Electrophile Reagent Expected Major Isomer(s)
NO2+ HNO3/H2SO4 4-Nitro-2,5-dipropoxybenzenesulfonyl chloride
Br+ Br2/FeBr3 4-Bromo-2,5-dipropoxybenzenesulfonyl chloride

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthesis of Analogues for Investigating Substituent Electronic and Steric Effects

Variation of Alkoxy Chain Length: Replacing the propoxy groups with methoxy, ethoxy, or butoxy groups would allow for an investigation of steric effects near the sulfonyl chloride moiety and changes in lipophilicity.

Positional Isomers: Synthesizing isomers such as 2,4-dipropoxy- or 3,5-dipropoxybenzenesulfonyl chloride would highlight the electronic and steric consequences of substituent positioning on the aromatic ring.

Electronic Modification: Introducing electron-withdrawing (e.g., nitro, cyano) or other electron-donating (e.g., amino) groups on the aromatic ring would systematically alter the electrophilicity of the sulfonyl chloride and the nucleophilicity of the ring.

Cascade and Multicomponent Reactions Involving the Compound

While no specific cascade or multicomponent reactions involving "Benzenesulfonyl chloride, 2,5-dipropoxy-" are documented, its structure suggests potential for such transformations. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org

Ugi-type Reactions: A potential, though unconventional, application could involve the use of a derivative, such as the corresponding sulfonamide, in an Ugi or Passerini multicomponent reaction. These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to create complex molecular scaffolds. nih.gov

Intramolecular Cascade Reactions: A derivative of 2,5-dipropoxybenzenesulfonyl chloride could be designed to undergo an intramolecular cascade reaction. For instance, a nucleophilic group could be introduced at the terminus of one of the propoxy chains, which could then react with the sulfonyl chloride moiety under specific conditions to form a macrocyclic compound. Drawing parallels from other systems, reactions like Friedel-Crafts acylation followed by aldol (B89426) condensation can occur in a cascade fashion with alkoxy-substituted benzenes, suggesting the potential for complex transformations. nih.govnih.gov

Emerging Research Directions for Benzenesulfonyl Chloride, 2,5 Dipropoxy

Green Chemistry Approaches for Synthesis and Transformations

The synthesis of sulfonyl chlorides has traditionally relied on reagents that are effective but pose environmental concerns. Future research on Benzenesulfonyl chloride, 2,5-dipropoxy- is likely to focus on developing more sustainable synthetic routes.

One promising "green" approach involves the use of water as a solvent, which minimizes the reliance on volatile organic compounds. Research has demonstrated the efficient synthesis of various sulfonyl chlorides and bromides from thiols and disulfides using an oxidizing agent like oxone in water. This method is rapid and proceeds under mild conditions, making it an attractive pathway for the synthesis of derivatives like 2,5-dipropoxybenzenesulfonyl chloride.

Another green strategy centers on avoiding harsh chlorinating agents. Traditional methods often employ reagents like phosphorus pentachloride or thionyl chloride, which can produce significant waste. Alternative, greener acylating reagents are being explored to reduce environmental impact. The development of synthetic pathways that utilize catalysts and more benign reagents is a key area for future research into the synthesis of Benzenesulfonyl chloride, 2,5-dipropoxy-.

Green Chemistry ApproachPotential Advantage for 2,5-dipropoxy- SynthesisRelated Research Findings
Aqueous SynthesisReduced use of volatile organic compounds (VOCs).Efficient synthesis of sulfonyl halides from thiols/disulfides using oxone in water has been reported.
Alternative ReagentsAvoidance of hazardous chemicals like thionyl chloride.The search for new synthetic methods or acylating reagents is driven by the desire to reduce pollution and equipment demands.
Bio-based SolventsUse of renewable and less toxic reaction media.Bio-alternative solvents have been successfully used for amide synthesis from acid chlorides, improving molar efficiency.

Development of Novel Catalytic Systems for Reactions Involving the Compound

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical reactions. For a compound like Benzenesulfonyl chloride, 2,5-dipropoxy-, the development of novel catalytic systems could unlock new synthetic possibilities.

Future research could explore the use of transition metal catalysts for cross-coupling reactions. While benzenesulfonyl chloride is a well-established reagent for preparing sulfonamides and sulfonate esters, catalytic methods could enable its participation in a broader range of carbon-sulfur bond-forming reactions. This would expand its utility as a building block in organic synthesis.

Furthermore, organocatalysis presents a metal-free alternative for transformations involving sulfonyl chlorides. Chiral organocatalysts could be employed to achieve asymmetric synthesis, producing enantiomerically enriched sulfonamides or other derivatives. This is particularly relevant for applications in medicinal chemistry, where stereochemistry is often crucial for biological activity.

The development of solid-supported catalysts is another important direction. Immobilizing a catalyst on a solid support can simplify product purification, as the catalyst can be easily removed by filtration. This approach aligns with the principles of green chemistry by facilitating catalyst recycling and reuse, thereby reducing waste and cost. For reactions involving Benzenesulfonyl chloride, 2,5-dipropoxy-, solid-supported catalysts could be designed to improve reaction efficiency and environmental footprint.

Catalytic SystemPotential Application with 2,5-dipropoxy-Key Advantages
Transition Metal CatalysisCross-coupling reactions to form novel C-S bonds.Broadens synthetic utility, enables access to complex molecules.
OrganocatalysisAsymmetric synthesis of chiral sulfonamides.Metal-free, potential for high enantioselectivity.
Solid-Supported CatalystsEfficient and recyclable systems for various transformations.Simplified purification, catalyst recycling, reduced waste.

Exploration in New Material Science Applications

The functional groups present in Benzenesulfonyl chloride, 2,5-dipropoxy-—the sulfonyl chloride and the two propoxy chains—suggest its potential as a monomer or modifying agent in material science. The sulfonyl chloride group is reactive and can be used to anchor the molecule to various substrates or incorporate it into polymer backbones.

One area of exploration could be the development of specialty polymers. By reacting Benzenesulfonyl chloride, 2,5-dipropoxy- with suitable co-monomers, new polysulfonamides or polysulfonates could be synthesized. The dipropoxy substituents would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. These materials could find applications as high-performance plastics, membranes for separation processes, or dielectric materials in electronics.

Another potential application lies in the surface modification of materials. The sulfonyl chloride group can react with hydroxyl or amine groups present on the surfaces of materials like silica (B1680970), metal oxides, or natural fibers. This would allow for the covalent attachment of the 2,5-dipropoxybenzene moiety, altering the surface properties of the material. For example, it could be used to impart hydrophobicity, improve compatibility with a polymer matrix, or introduce specific functionalities.

Furthermore, the structural motifs related to this compound could be investigated for applications in organic electronics. Aromatic sulfonamides and related structures are being explored for their electronic properties. Future research could investigate whether derivatives of Benzenesulfonyl chloride, 2,5-dipropoxy- exhibit interesting photophysical or charge-transport properties that could be exploited in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Material Science ApplicationRole of Benzenesulfonyl chloride, 2,5-dipropoxy-Potential Properties and Uses
Specialty PolymersMonomer for polysulfonamides or polysulfonates.High-performance plastics, separation membranes, dielectric materials.
Surface ModificationAnchoring group to modify material surfaces.Hydrophobic coatings, improved composite material compatibility.
Organic ElectronicsPrecursor to electronically active molecules.Components for OLEDs, OFETs, or other electronic devices.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. The integration of Benzenesulfonyl chloride, 2,5-dipropoxy- into flow chemistry methodologies represents a significant emerging research direction.

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents. Performing such reactions in a flow reactor allows for precise control over reaction parameters like temperature and mixing, which can significantly improve safety by minimizing the risk of thermal runaway. rsc.org The small reactor volumes and short residence times in flow systems can also lead to very high space-time yields. rsc.org Recent studies have demonstrated the successful continuous flow synthesis of various sulfonyl chlorides from thiols and disulfides, highlighting the potential for applying this technology to the production of the 2,5-dipropoxy derivative. researchgate.net

Flow chemistry also enables the seamless integration of multiple reaction steps into a continuous process. For example, the synthesis of Benzenesulfonyl chloride, 2,5-dipropoxy- could be directly coupled with a subsequent reaction, such as the formation of a sulfonamide, without the need to isolate and purify the intermediate sulfonyl chloride. This can lead to a significant reduction in waste, processing time, and cost.

Furthermore, flow chemistry facilitates the exploration of reaction conditions that are difficult or unsafe to access in batch mode, such as high temperatures and pressures. This could enable the discovery of new and more efficient synthetic routes to and from Benzenesulfonyl chloride, 2,5-dipropoxy-. The use of flow reactors can also simplify process optimization and scale-up, accelerating the transition from laboratory-scale research to industrial production.

Flow Chemistry AspectBenefit for 2,5-dipropoxy- Related ProcessesSupporting Research
Enhanced SafetyPrecise temperature control, minimizing thermal runaway risk.Continuous flow environments improve the inherent safety of sulfonyl chloride synthesis. rsc.org
Increased EfficiencyHigh space-time yields and reduced reaction times.Small reactor volumes and short residence times can afford high yields. rsc.org
Process IntegrationMulti-step syntheses without intermediate isolation.Flow chemistry allows for the coupling of reaction steps, streamlining synthesis.
Novel Reaction ConditionsAccess to high-temperature and high-pressure regimes.Flow techniques allow for the safe investigation of temperatures exceeding the solvent's boiling point.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,5-dipropoxybenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Use fume hoods for all procedures to avoid inhalation exposure .
  • Storage : Store in a locked, cool, dry area away from oxidizing agents and moisture. Ensure containers are sealed to prevent hydrolysis .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste at approved facilities. Avoid water to prevent toxic gas release (e.g., HCl) .
  • Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers synthesize 2,5-dipropoxybenzenesulfonyl chloride from precursor compounds?

  • Methodological Answer :

  • Step 1 : Start with 2,5-dipropoxybenzenesulfonic acid. React with thionyl chloride (SOCl₂) under anhydrous conditions at 60–80°C for 4–6 hours .
  • Step 2 : Purify via vacuum distillation (boiling point ~250–252°C, decomposition observed in similar compounds) .
  • Validation : Confirm product purity using NMR (¹H/¹³C) and FT-IR spectroscopy. Characteristic peaks include S=O stretching (~1370 cm⁻¹) and C-S-O vibrations .

Q. What spectroscopic techniques are critical for characterizing 2,5-dipropoxybenzenesulfonyl chloride?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows propoxy group signals (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂). Aromatic protons appear as a doublet (δ 7.5–8.0 ppm) due to sulfonyl group electron-withdrawing effects .
  • Elemental Analysis : Verify molecular formula (C₁₂H₁₇ClO₄S) with ≤0.3% deviation .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion peak [M+H]⁺ at m/z 310.6 .

Advanced Research Questions

Q. How can solvent effects influence the solvolysis kinetics of 2,5-dipropoxybenzenesulfonyl chloride?

  • Methodological Answer :

  • Experimental Design :

Compare solvolysis rates in protic (e.g., ethanol/water) vs. aprotic (e.g., DMSO) solvents.

Use conductivity or HPLC to monitor chloride ion release over time .

  • Data Interpretation :
  • Polar aprotic solvents stabilize transition states, accelerating SN2 mechanisms.
  • Fluoroalcohols (e.g., TFE) enhance reactivity due to high ionizing power .
  • Reference : Solvolysis studies of benzenesulfonyl chlorides in 43 solvents show rate constants spanning 3 orders of magnitude .

Q. How should researchers resolve contradictions in toxicity data for sulfonyl chlorides across safety databases?

  • Methodological Answer :

  • Case Study : (H318: severe eye damage) vs. older SDS (e.g., : general corrosivity).
  • Resolution :

Cross-reference GHS classifications from updated SDS (e.g., JIS Z 7253:2019 ).

Validate with in vitro assays (e.g., OECD TG 439 for eye irritation).

Prioritize data from regulatory bodies (e.g., EPA, ECHA) over commercial sources .

Q. What strategies optimize the use of 2,5-dipropoxybenzenesulfonyl chloride in synthesizing sulfonamide derivatives?

  • Methodological Answer :

  • Reaction Design :

React with amines (1:1.2 molar ratio) in dichloromethane at 0°C to room temperature.

Add triethylamine (base) to scavenge HCl .

  • Challenges :
  • Steric hindrance from propoxy groups may reduce reactivity. Use microwave-assisted synthesis (50°C, 30 min) to enhance yields .
  • Applications : Sulfonamides are precursors for bioactive molecules (e.g., enzyme inhibitors) .

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